Liver-expressed antimicrobial peptide-2
Description
Liver-expressed antimicrobial peptide-2 (LEAP-2) is a 40-amino acid, cysteine-rich cationic peptide first isolated from human blood ultrafiltrate in 2003 . It is encoded by a gene on chromosome 5q31 in humans and is highly conserved across vertebrates . LEAP-2 is primarily expressed in the liver and small intestine, with tissue-specific transcripts (350 bp and 550 bp) observed in humans . Its mature form, generated via furin-like cleavage, contains two disulfide bonds (Cys1–Cys3 and Cys2–Cys4) critical for structural stability and antimicrobial activity . Unlike classical antimicrobial peptides, LEAP-2 exhibits dual roles: (1) antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis) at micromolar concentrations and (2) metabolic regulation as an endogenous antagonist of the ghrelin receptor (GHSR1a), suppressing appetite and glucose mobilization .
Properties
bioactivity |
Antimicrobial |
|---|---|
sequence |
LRRIARMTPLWRIMNSKPFGAYCQNNYECSTGLCRAGHCSTS |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Similarities to Antimicrobial Peptides
Key Findings :
Metabolic Regulation vs. Ghrelin and Other Hormones
Key Findings :
Evolutionary and Expression Conservation
- Evolution: LEAP-2 is conserved in mammals, birds, fish, and amphibians, suggesting ancestral immune/metabolic roles . For example, zebrafish LEAP-2 retains antimicrobial and immunomodulatory functions .
- Regulation : LEAP-2 expression is suppressed by fasting and induced by bacterial infection (e.g., Salmonella in chickens) , contrasting with defensins, which are primarily infection-responsive .
Unique Characteristics of LEAP-2
Dual Functionality : Combines antimicrobial and metabolic regulation, a rarity among peptides .
Structural Uniqueness: No homology to other peptides despite shared cationic/disulfide traits .
Therapeutic Potential: LEAP-2 analogs show promise in obesity and diabetes by modulating ghrelin signaling .
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